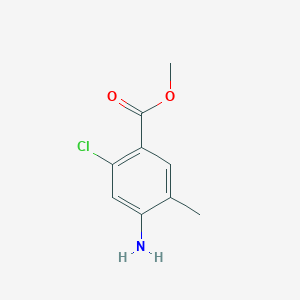

Methyl 4-amino-2-chloro-5-methylbenzoate

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acid derivatives are a broad class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. These compounds are characterized by a carboxylic acid group, or a derivative thereof (such as an ester or amide), directly attached to an aromatic ring. The nature and position of other substituents on the aromatic ring profoundly influence the chemical and physical properties of these derivatives.

Methyl 4-amino-2-chloro-5-methylbenzoate is a prime example of a highly functionalized aromatic carboxylic acid derivative. The presence of both an electron-donating amino group and an electron-withdrawing chloro group, in addition to a methyl group, creates a nuanced electronic environment on the benzene (B151609) ring. This electronic landscape dictates the regioselectivity of further chemical modifications, allowing for precise control over the synthesis of more complex molecules.

The table below provides a comparative overview of this compound with its parent compound, Methyl 4-aminobenzoate, and a related halogenated derivative, Methyl 4-amino-2-chlorobenzoate.

| Property | Methyl 4-aminobenzoate | Methyl 4-amino-2-chlorobenzoate | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₈ClNO₂ | C₉H₁₀ClNO₂ |

| Molecular Weight | 151.16 g/mol | 185.61 g/mol | 199.63 g/mol |

| Key Substituents | Amino, Methyl Ester | Amino, Chloro, Methyl Ester | Amino, Chloro, Methyl, Methyl Ester |

This comparison illustrates how the incremental addition of substituents, such as the chloro and methyl groups, significantly alters the molecular properties, thereby expanding the synthetic possibilities.

Significance as a Versatile Organic Building Block in Synthetic Chemistry

The true value of this compound lies in its utility as a versatile building block in organic synthesis. The reactive sites on the molecule—the amino group, the aromatic ring, and the ester functionality—can all be selectively targeted to construct a diverse array of more complex structures.

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for the introduction of a wide range of functional groups and for the formation of heterocyclic rings. The aromatic ring itself is susceptible to further electrophilic substitution, with the existing substituents directing the position of incoming groups. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides.

This multi-faceted reactivity makes this compound a valuable intermediate in the synthesis of various target molecules, including but not limited to:

Pharmaceutical Intermediates: The structural motif present in this compound is found in a number of biologically active molecules. For instance, related aminobenzoate derivatives are instrumental in the synthesis of selective Liver X Receptor (LXR) agonists, which are being investigated for their potential in treating metabolic disorders. nbinno.com

Heterocyclic Compounds: The presence of the amino group ortho to a potential reaction site makes it a suitable precursor for the synthesis of various heterocyclic systems, such as quinazolines and benzodiazepines, which are prevalent in medicinal chemistry.

Fine Chemicals and Specialty Materials: The unique substitution pattern can be exploited to create novel dyes, polymers, and other advanced materials with specific electronic or optical properties.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, the known reactivity of its functional groups and the applications of structurally similar compounds strongly suggest its significant potential in these areas. The synthesis of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, often involves the chlorination of an aminobenzoate precursor, indicating a likely synthetic route for the title compound. researchgate.net

The following table outlines the key reactive sites of this compound and the potential transformations they can undergo, underscoring its versatility.

| Reactive Site | Potential Transformations | Resulting Functionalities/Structures |

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization, Cyclization | Amides, Secondary/Tertiary Amines, Azo compounds, Heterocycles |

| Aromatic Ring | Electrophilic Substitution | Further substituted benzene derivatives |

| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 4-amino-2-chloro-5-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3 |

InChI Key |

AHFALZZJMPSWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Methyl 4 Amino 2 Chloro 5 Methylbenzoate

Classical and Modern Synthetic Routes

The construction of the target molecule can be envisioned through several synthetic pathways, each relying on a specific sequence of key reactions. These routes involve the strategic introduction of the amino, chloro, and methyl ester groups onto the toluene (B28343) backbone.

Amination Strategies for Halogenated Benzoates

The formation of the aromatic carbon-nitrogen bond is a critical step in the synthesis of anilines. For precursors like halogenated benzoates, this can be achieved through various amination strategies.

Traditionally, nucleophilic aromatic substitution (SNAr) can be used, where a halogen atom is displaced by an amine source like ammonia. nih.gov However, this reaction is typically efficient only when the aromatic ring is activated by potent electron-withdrawing groups, which makes it less suitable for unactivated or electron-rich aryl halides. researchgate.netrsc.org

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. mit.edu These methods have revolutionized the synthesis of arylamines due to their broad substrate scope and high functional group tolerance. organic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig Amination: This is one of the most widely used methods for C-N bond formation. It employs a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, to couple an aryl halide with an amine. mit.edunih.gov

Copper-catalyzed Ullmann Condensation: An older method that has seen a resurgence with the development of new ligands, making the reaction conditions milder. It is a practical alternative, especially in industrial settings.

Nickel-catalyzed Amination: Nickel-based catalysts have gained attention as a more cost-effective alternative to palladium. organic-chemistry.orgnih.gov They are particularly effective for the amination of less reactive aryl chlorides. nih.gov

A comparative overview of catalytic systems is presented below.

Table 1: Comparison of Metal-Catalyzed Amination Systems

| Catalyst System | Metal | Typical Halides | Advantages |

|---|---|---|---|

| Buchwald-Hartwig | Palladium | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Broad scope, high yields, functional group tolerance. mit.edu |

| Ullmann Coupling | Copper | Ar-I, Ar-Br | Cost-effective, suitable for large-scale synthesis. organic-chemistry.org |

| Nickel Catalysis | Nickel | Ar-Cl, Ar-Br | Lower cost than palladium, high reactivity for aryl chlorides. organic-chemistry.orgnih.gov |

Esterification Protocols for Benzoic Acid Precursors

The methyl ester group in the target molecule is typically introduced by the esterification of a corresponding benzoic acid precursor.

The most classical method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myrsc.org This is an equilibrium-controlled process, and reaction conditions are often optimized to drive the reaction towards the product, for instance, by using an excess of methanol or removing the water formed. usm.my

Modern approaches often employ solid acid catalysts, such as modified montmorillonite (B579905) K10 clay. epa.govijstr.org These catalysts offer several advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. ijstr.org The reaction can be performed under solvent-free conditions, enhancing its environmental friendliness. epa.govijstr.org

Table 2: Selected Esterification Methods for Substituted Benzoic Acids

| Method | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Fischer-Speier | H₂SO₄ | Methanol | Classic, cost-effective, equilibrium process. usm.myresearchgate.net |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free | Heterogeneous catalyst, easy recovery, environmentally benign. epa.govijstr.org |

| Microwave-Assisted | H₂SO₄ | Various | Rapid heating, reduced reaction times. usm.my |

Regioselective Halogenation Approaches (e.g., Chlorination with N-chlorosuccinimide)

The introduction of a chlorine atom at a specific position on the benzene (B151609) ring is a key challenge that requires control of regioselectivity. The directing effects of the substituents already present on the ring (amino, methyl, and ester groups) govern the position of electrophilic attack.

A common and effective reagent for the chlorination of activated aromatic rings is N-chlorosuccinimide (NCS) . google.com In a patented synthesis of a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, the precursor methyl 4-amino-2-methoxybenzoate was successfully chlorinated using NCS in a dimethylformamide (DMF) solution at elevated temperatures. google.com This demonstrates the utility of NCS for introducing a chlorine atom ortho to an activating amino group. Other chlorinating agents used for aromatic systems include chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) for standard electrophilic aromatic substitution, although this method can sometimes lead to mixtures of products with highly activated rings. chemguide.co.uk

The choice of chlorinating agent and reaction conditions is crucial to avoid side reactions and ensure the desired isomer is formed as the major product.

Reductive Transformations of Nitro-substituted Intermediates

An alternative and very common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. youtube.com This two-step process (nitration followed by reduction) often provides better regiocontrol and avoids the harsh conditions or expensive catalysts sometimes required for direct amination.

The synthesis of Methyl 4-amino-2-chloro-5-methylbenzoate could proceed via the reduction of a precursor like methyl 2-chloro-5-methyl-4-nitrobenzoate. The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic chemistry with numerous established protocols. wikipedia.org

Catalytic Hydrogenation: This method involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. researchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org It is generally a clean and high-yielding reaction.

Metal-Acid Systems: A widely used method, particularly in industrial processes, involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). youtube.comwikipedia.org The reduction of nitroarenes with iron powder and acid is a classic and cost-effective method. youtube.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation. wikipedia.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd-C | H₂ gas, Methanol/Ethanol (B145695) | High yield, clean reaction, catalyst can be recycled. youtube.com | May reduce other functional groups (alkenes, alkynes). researchgate.net |

| Fe / HCl or CH₃COOH | Reflux | Inexpensive, widely used industrially. youtube.comwikipedia.org | Requires stoichiometric amounts of metal, acidic workup. |

| SnCl₂ / HCl | Ethanol, Reflux | Mild conditions, good for laboratory scale. wikipedia.org | Generates tin-based waste products. |

| Sodium Hydrosulfite | Aqueous solution | Useful for selective reductions. wikipedia.org | Can be sensitive to reaction conditions. |

Catalytic Approaches in Synthesis

Catalysis is central to the efficient and selective synthesis of complex organic molecules. In the context of this compound, catalytic methods are particularly important for constructing the key carbon-nitrogen bond.

Metal-Catalyzed Coupling Reactions for Aromatic Linkages

As introduced in section 2.1.1, metal-catalyzed cross-coupling reactions are the premier methods for forming C-N bonds with aryl halides. These reactions rely on a catalytic cycle involving a transition metal, typically palladium, copper, or nickel, which facilitates the bond formation between the aryl halide and an amine. researchgate.netacs.org

The efficacy of these reactions is highly dependent on the choice of the catalyst system, which includes the metal precursor, the ligand, the base, and the solvent. Ligands, particularly bulky and electron-rich phosphines in the case of palladium catalysis, play a crucial role in promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) and preventing catalyst deactivation. mit.edu The development of new ligands has enabled the coupling of increasingly challenging substrates, including less reactive aryl chlorides, at room temperature. mit.edu Nickel-based systems, often utilizing bipyridine or N-heterocyclic carbene ligands, have also emerged as powerful catalysts for these transformations. organic-chemistry.orgnih.gov

Acid-Catalyzed and Base-Catalyzed Transformations

Acid and base catalysis are fundamental in the synthesis and transformation of esters like this compound. These processes are crucial for both the formation of the ester (esterification) and its cleavage (hydrolysis).

Acid-Catalyzed Transformations:

The primary acid-catalyzed transformation is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid, 4-amino-2-chloro-5-methylbenzoic acid, with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by methanol. This is a reversible reaction, and to drive the equilibrium towards the product (the ester), it is common to use an excess of the alcohol or to remove the water formed during the reaction. numberanalytics.com

Another significant acid-catalyzed reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol, which is the reverse of the Fischer esterification. The rate of this reaction is dependent on the concentration of the hydronium ion.

Base-Catalyzed Transformations:

Base-catalyzed hydrolysis, also known as saponification, is a common transformation for esters. This is an irreversible reaction where a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture is necessary to obtain the carboxylic acid. The hydrolysis of methyl benzoates in the presence of a base is a pseudo-first-order reaction, and the rate is directly proportional to the hydroxide ion concentration. oieau.fr

In the synthesis of a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, a base-catalyzed hydrolysis step is employed. The ester is refluxed with potassium hydroxide in a mixed solvent system of methanol and water to yield the corresponding carboxylic acid. google.com This illustrates a practical application of base-catalyzed hydrolysis in a multi-step synthesis of a substituted aminobenzoic acid.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the rate and outcome of esterification reactions. Solvents can affect the solubility of reactants, the stability of intermediates, and the position of the reaction equilibrium. numberanalytics.com For instance, using one of the reactants, such as methanol, in excess can serve as both a reactant and a solvent, which can drive the equilibrium towards the formation of the ester. wikipedia.org

In some cases, solvent-free conditions can be advantageous, leading to higher reaction rates and easier product purification. ijstr.org Studies on the esterification of substituted benzoic acids have shown that high yields can be achieved without a solvent, particularly when using solid acid catalysts like modified montmorillonite K10. ijstr.orgepa.gov The use of polar aprotic solvents like N,N-dimethylformamide (DMF) has been noted in the chlorination step during the synthesis of a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, indicating the importance of solvent choice in reactions involving the precursors to the target molecule. google.com

Below is a table illustrating the effect of different solvents on the yield of ethyl benzoate (B1203000) from benzoic acid, which demonstrates the general principles of solvent effects on esterification.

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Toluene | 5 | 85 |

| Dioxane | 5 | 82 |

| Acetonitrile (B52724) | 5 | 78 |

| Solvent-free | 5 | 92 |

Data is illustrative and based on the esterification of benzoic acid with ethanol using a modified montmorillonite K10 catalyst, as described in studies on substituted benzoic acids. ijstr.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in controlling the rate of reaction. Generally, an increase in temperature leads to an increase in the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can also favor the reverse reaction (hydrolysis) or lead to the formation of byproducts. The optimal temperature for Fischer esterification is typically in the range of 50°C to 100°C. numberanalytics.com Kinetic studies on the esterification of acetic acid with ethanol have shown a clear trend of increasing reaction rate constants with an increase in temperature from 50°C to 60°C. rdd.edu.iqresearchgate.net

Pressure can also play a role, especially in reactions involving gaseous reactants or products. In esterification, increasing the pressure can increase the concentration of reactants in the liquid phase, thereby increasing the reaction rate. numberanalytics.com However, the effect of pressure is often complex and needs to be optimized for each specific reaction system.

The following table shows the effect of temperature on the reaction rate constant and conversion for the esterification of acetic acid with ethanol, which serves as a general example of temperature's influence on esterification kinetics.

| Temperature (°C) | Rate Constant (L/mol·min) | Conversion (%) |

|---|---|---|

| 50 | 0.0812 | 70.9 |

| 60 | 0.1050 | 80.0 |

Data is illustrative and based on the kinetic study of the esterification of acetic acid with ethanol. rdd.edu.iqresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Amino 2 Chloro 5 Methylbenzoate

Nucleophilic Substitution Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) reactions are characteristic of aromatic rings bearing electron-withdrawing groups and a suitable leaving group. In Methyl 4-amino-2-chloro-5-methylbenzoate, the chlorine atom serves as a potential leaving group.

Substitution of Halogen Moieties

The chlorine atom at the C-2 position of this compound can be displaced by strong nucleophiles. The feasibility of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the methoxycarbonyl group (-COOCH₃) is electron-withdrawing, the amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which generally deactivates the ring towards nucleophilic attack.

However, metal-catalyzed cross-coupling reactions provide a powerful alternative for the substitution of aryl halides. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming carbon-nitrogen bonds. In a related example, methyl 4-bromo-2-methylbenzoate reacts with 4-methylaniline in the presence of a palladium catalyst to form the corresponding N-aryl product. nih.gov This type of transformation highlights a synthetic pathway where the halogen on a substituted benzoate (B1203000) can be replaced by a nitrogen nucleophile. nih.gov

Studies on structurally similar compounds, such as 2,4-dichloroquinazolines, further illustrate this reactivity pattern. In these systems, the chlorine atom at the 4-position is regioselectively substituted by various amine nucleophiles, demonstrating the susceptibility of chloro-substituted aromatic rings to nucleophilic displacement. nih.gov

Reactivity of the Amino Group in Nucleophilic Processes

The primary amino group at the C-4 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. This functional group can readily participate in reactions with a variety of electrophiles.

One common transformation is acylation, where the amino group attacks an acyl halide or anhydride (B1165640) to form an amide. This reaction is often used as a protecting strategy or to synthesize more complex molecules. For example, the related compound 4-Amino-3-methyl-benzoic acid methyl ester can be acylated with butyryl chloride.

Another key reaction demonstrating the nucleophilicity of amines is their ability to displace leaving groups on other molecules. The amino group of an aniline (B41778) derivative can act as the nucleophile in Buchwald-Hartwig cross-coupling reactions to form diarylamines. nih.gov Furthermore, under certain conditions, esters can react with amines to form amides in a process known as aminolysis, though this is less common than hydrolysis and is not a readily reversible reaction.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the four substituents on the ring.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

Methyl Group (-CH₃): An activating group and an ortho, para-director.

Chloro Group (-Cl): A deactivating group, yet an ortho, para-director.

Methyl Ester Group (-COOCH₃): A deactivating group and a meta-director.

The positions open for substitution are C-3 and C-6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|---|

| -COOCH₃ | C-1 | Deactivating | meta | C-3, C-5 |

| -Cl | C-2 | Deactivating | ortho, para | C-4, C-6 |

| -NH₂ | C-4 | Strongly Activating | ortho, para | C-3, C-5 |

| -CH₃ | C-5 | Activating | ortho, para | C-2, C-4, C-6 |

The potent activating and directing effect of the amino group is expected to dominate, strongly favoring substitution at its ortho positions, C-3 and C-5. However, the C-5 position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the C-3 position. The directing effects of the other substituents are either in agreement (the ester group also directs meta to C-3) or are weaker and likely to be overridden. A patent for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid describes a chlorination step of 2-amino-3-methylbenzoic acid, where the chlorine enters at the C-5 position, which is para to the strongly activating amino group. google.com This supports the principle that the amino group's directing effect is a primary determinant of the reaction's regioselectivity.

Transformations of the Ester Functional Group

The methyl ester functional group is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. oieau.fr The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr Methyl esters are often chosen in synthetic sequences when mild conditions are required for the subsequent release of the carboxylic acid function. google.com

A typical procedure for the hydrolysis of a substituted methyl benzoate involves heating the ester under reflux with a base like sodium hydroxide in a mixed solvent system such as methanol (B129727) and water. chemspider.com

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, Water, Methanol | Reflux, 4 hours | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% |

Transesterification is another reaction of the ester group, where it is converted to a different ester by reacting with an alcohol in the presence of an acid or base catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol that is formed as a byproduct.

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that effectively reduces esters, including methyl benzoate, to their corresponding primary alcohols. doubtnut.com In contrast, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. doubtnut.com

| Reducing Agent | Reactivity with Esters | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Effective | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Generally not effective | No reaction |

| Hydrogen with Palladium (H₂/Pd) | Not effective for esters | No reaction |

The reduction of this compound with a powerful hydride source like LiAlH₄ would be expected to convert the methyl ester group into a hydroxymethyl group (-CH₂OH), yielding (4-amino-2-chloro-5-methylphenyl)methanol.

Oxidation Pathways of the Amino and Methyl Substituents.

The oxidation of this compound can proceed via two principal pathways, targeting either the amino (-NH₂) group or the methyl (-CH₃) group. The selectivity of the oxidation is highly dependent on the nature of the oxidizing agent, the reaction conditions, and the electronic effects of the substituents on the aromatic ring.

The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and makes the nitrogen atom susceptible to oxidation. Direct oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and azoxy compounds, or even polymerization. However, the presence of the electron-withdrawing chloro and methyl ester groups, as well as the methyl group, modulates the reactivity of the amino group.

Conversely, the methyl group can undergo oxidation at the benzylic position to form a benzyl (B1604629) alcohol, benzaldehyde (B42025), or benzoic acid derivative. The activation of the benzylic C-H bond is a critical step in this process. The presence of the amino group, an activating group, can facilitate this oxidation. To achieve selective oxidation of the methyl group, it is often necessary to protect the more sensitive amino group. A common strategy is the acetylation of the amino group to form an amide, which is less susceptible to oxidation. This allows for the selective oxidation of the methyl group.

Studies on analogous compounds, such as 4-aminotoluene and its acylated derivatives, have shown that oxidation with reagents like ozone in glacial acetic acid can lead to products resulting from the oxidation of the methyl group, such as 4-acetaminobenzaldehyde and 4-acetaminobenzoic acid, alongside products of aromatic ring cleavage. lp.edu.ua The use of catalysts, such as transition metal salts, can enhance the selectivity towards the oxidation of the methyl group. lp.edu.ua

The table below summarizes the potential oxidation products of the amino and methyl substituents of a model compound, N-acetyl-4-amino-2-chloro-5-methylbenzoic acid methyl ester, under different hypothetical oxidative conditions.

| Functional Group | Oxidizing Agent/Conditions | Potential Oxidation Products |

| Amino (-NH₂) | Strong Oxidants (e.g., KMnO₄, H₂O₂) | Nitro (-NO₂), Nitroso (-NO), Azoxy (-N=N(O)-) |

| Mild Oxidants | Polymeric materials | |

| Methyl (-CH₃) | Strong Oxidants (e.g., KMnO₄, CrO₃) | Carboxylic Acid (-COOH) |

| Controlled Oxidation | Aldehyde (-CHO), Alcohol (-CH₂OH) |

Detailed Reaction Mechanism Elucidation.

The elucidation of the reaction mechanisms for the oxidation of this compound involves considering the interplay of electronic and steric effects of the substituents.

Oxidation of the Methyl Group (after protection of the amino group):

The oxidation of the methyl group likely proceeds through a benzylic C-H bond activation. For substituted toluenes, this activation can occur via different mechanisms, including radical, ionic, or organometallic pathways.

In the presence of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the reaction is thought to initiate with the abstraction of a hydrogen atom from the methyl group, forming a benzyl radical. This radical is stabilized by resonance with the aromatic ring. The presence of the electron-donating amino group (or the less deactivating acetamido group) would further stabilize this radical intermediate. The subsequent steps involve the reaction of the benzyl radical with the oxidant to form a benzyl alcohol, which is then further oxidized to a benzaldehyde and finally to a carboxylic acid.

A proposed stepwise mechanism for the oxidation of the methyl group in N-acetyl-4-amino-2-chloro-5-methylbenzoate is as follows:

Protection of the Amino Group: The amino group is first acetylated to prevent its oxidation.

Benzylic C-H Activation: The oxidizing agent abstracts a hydrogen atom from the methyl group, forming a benzyl radical.

Hydroxylation: The benzyl radical reacts with an oxygen species from the oxidant to form a benzyl alcohol derivative.

Further Oxidation: The benzyl alcohol is oxidized to the corresponding benzaldehyde.

Final Oxidation: The benzaldehyde is further oxidized to the carboxylic acid.

The table below outlines the key intermediates and transition states in the proposed mechanism for the oxidation of the protected methyl group.

| Step | Reactant | Intermediate/Transition State | Product |

| 1 | N-acetyl-4-amino-2-chloro-5-methylbenzoate | Benzyl Radical | N-acetyl-4-amino-2-chloro-5-(hydroxymethyl)benzoate |

| 2 | N-acetyl-4-amino-2-chloro-5-(hydroxymethyl)benzoate | Hemiacetal-like intermediate | N-acetyl-4-amino-2-chloro-5-formylbenzoate |

| 3 | N-acetyl-4-amino-2-chloro-5-formylbenzoate | Acyl radical intermediate | N-acetyl-4-amino-2-chloro-5-carboxybenzoate |

Oxidation of the Amino Group:

The direct oxidation of the amino group is a complex process that can lead to multiple products. The mechanism often involves the formation of a radical cation intermediate through a one-electron oxidation of the nitrogen atom. This radical cation can then undergo further reactions. For instance, in the presence of hydrogen peroxide, the oxidation of p-toluidine (B81030) (a structural analogue) can proceed through the formation of a nitroso intermediate, which can then couple to form azoxy or azo compounds. mdpi.com

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel Organic Derivatives from Methyl 4-amino-2-chloro-5-methylbenzoate

The strategic manipulation of the functional groups present in this compound enables the synthesis of a wide range of derivatives. These transformations can be broadly categorized into reactions involving the amino group, the aromatic ring, and the ester functionality, leading to the formation of amides, ureas, heterocyclic systems, and benzoate (B1203000) analogs with tailored properties.

The primary amino group in this compound is a key site for derivatization, readily undergoing acylation and reactions with isocyanates to form stable amide and urea (B33335) linkages, respectively. These reactions are fundamental in medicinal chemistry for connecting molecular fragments and modulating the physicochemical properties of a lead compound.

The synthesis of amide derivatives can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction with chloroacetyl chloride would yield the corresponding N-(4-carbomethoxy-5-chloro-2-methylphenyl)-2-chloroacetamide. chemicalbook.com

Urea derivatives are accessible through the reaction of the amino group with isocyanates. This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. For example, treatment with 3-chloro-4-methyl phenyl isocyanate would result in the formation of a disubstituted urea. biosynth.com

| Reactant | Reaction Type | Resulting Functional Group | Potential Product |

|---|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | Amide | Methyl 4-acetamido-2-chloro-5-methylbenzoate |

| Isocyanate (e.g., Phenyl Isocyanate) | Nucleophilic Addition | Urea | Methyl 2-chloro-5-methyl-4-(3-phenylureido)benzoate |

Substituted anthranilates and their derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, including quinazolinones, which are present in numerous biologically active molecules. The arrangement of the amino and ester groups on the benzene (B151609) ring of this compound, although not ortho, can be utilized in multi-step sequences to construct fused ring systems.

A plausible strategy for forming a quinazolinone ring involves the initial acylation of the amino group, followed by cyclization. For instance, the reaction of a related compound, methyl-2-amino-5-methoxy-benzoate, with acetic anhydride (B1165640) leads to the formation of a benzoxazinone, which upon reaction with hydrazine (B178648) hydrate, yields a 3-amino-quinazolin-4-one derivative. gsconlinepress.com A similar cyclocondensation approach could be envisioned for derivatives of this compound. nih.govresearchgate.net

| Heterocyclic System | General Synthetic Approach | Key Reaction Type |

|---|---|---|

| Quinazolinones | Cyclocondensation of an N-acyl-aminobenzoate derivative with a nitrogen source (e.g., ammonia, hydrazine) | Intramolecular Cyclization |

| Benzoxazinones | Reaction of an aminobenzoate with an acid anhydride | Acylation followed by cyclization |

The aromatic ring of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of benzoate analogs. The existing chloro, methyl, and amino groups can be chemically altered or replaced to fine-tune the electronic and steric properties of the molecule.

The chloro substituent can potentially be replaced via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. acs.org The amino group can be transformed into other functionalities, for instance, through diazotization followed by Sandmeyer reactions to introduce a range of substituents like cyano, halo, or hydroxyl groups. Furthermore, the methyl group could potentially undergo functionalization, such as benzylic bromination followed by substitution, to introduce further diversity. escholarship.org

Applications as a Precursor in Complex Molecule Synthesis

The structural features of this compound make it a valuable building block in the multi-step synthesis of more complex and high-value molecules, including advanced intermediates for the pharmaceutical and agrochemical industries.

This compound serves as a crucial starting material for the synthesis of elaborate molecular architectures. For example, a downstream product of methyl 2-amino-4-chloro-5-methylbenzoate is a complex quinazoline (B50416) derivative, specifically 4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide, highlighting its role as a key intermediate in the construction of intricate bioactive molecules. molbase.com Furthermore, the closely related compound, 2-Amino-5-Chloro-3-Methylbenzoic Acid, is a known intermediate in the synthesis of the insecticide Chlorantraniliprole, underscoring the importance of this substituted aminobenzoic acid scaffold in the agrochemical sector. gugupharm.com

| Advanced Intermediate/Final Product | Precursor (or closely related analog) | Field of Application |

|---|---|---|

| Complex Quinazoline Derivative | Methyl 2-amino-4-chloro-5-methylbenzoate molbase.com | Pharmaceuticals |

| Chlorantraniliprole | 2-Amino-5-Chloro-3-Methylbenzoic Acid gugupharm.com | Agrochemicals |

The inherent functionality of this compound makes it an excellent scaffold for the design and synthesis of chemical libraries for drug discovery and other applications. A molecular scaffold is a core structure upon which a variety of substituents can be systematically attached to create a library of related compounds.

The amino group provides a convenient handle for derivatization, for instance, in solid-phase synthesis where the molecule can be attached to a resin support via this functionality. nih.govejbiotechnology.info The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can be reduced to a benzyl (B1604629) alcohol for further transformations. The aromatic ring itself provides a rigid framework, and the chloro and methyl groups can be modified to explore the structure-activity relationships of the resulting library of compounds. This combinatorial approach allows for the rapid generation of a large number of diverse molecules for high-throughput screening. nih.govrsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern of a signal reveals the number of neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure of Methyl 4-amino-2-chloro-5-methylbenzoate would give a distinct signal in the ¹³C NMR spectrum.

Detailed experimental ¹³C NMR data for this compound is not currently available. However, based on its molecular structure, one can predict the presence of signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (including those directly bonded to the chlorine, amino, and methyl groups, as well as the unsubstituted aromatic carbons), the carbon of the methyl group on the ring, and the carbon of the methyl ester group. The chemical shifts of these carbons would be indicative of their specific chemical environments.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in determining the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons, while an HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. Although specific 2D NMR data for this compound is not available, these techniques would be essential for the unambiguous assignment of all proton and carbon signals in its spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the vibrational transitions of the bonds within the molecule.

Specific FTIR data for this compound is not publicly documented. A hypothetical FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester group, C=C stretching of the aromatic ring, and C-N, C-O, and C-Cl stretching vibrations. The precise frequencies of these bands would provide confirmatory evidence for the presence of these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.

Experimental FT-Raman data for this compound is not available. An expected FT-Raman spectrum would show signals corresponding to the vibrations of the aromatic ring and the various functional groups. The combination of both FTIR and FT-Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Molecular Weight and Fragmentation Pattern Analysis

The nominal molecular weight of this compound (C9H10ClNO2) is 199.64 g/mol . In mass spectrometry, the molecule is expected to produce a molecular ion peak (M+) upon ionization. The high-resolution mass of the molecular ion can be calculated and experimentally determined to confirm the elemental composition.

The fragmentation of this compound in a mass spectrometer is predicted to occur through several characteristic pathways based on the functional groups present in the molecule: the aromatic ring, the amino group, the chloro substituent, the methyl group, and the methyl ester group.

A probable primary fragmentation pathway involves the loss of the methoxy (B1213986) group (•OCH3) from the ester, resulting in the formation of a stable acylium ion. Another significant fragmentation would be the cleavage of the entire methoxycarbonyl group (•COOCH3). The presence of the amino and chloro groups on the aromatic ring will also influence the fragmentation pattern, potentially leading to the loss of small molecules such as HCl or HCN. Alpha cleavage adjacent to the amino group is also a possible fragmentation route.

| Predicted Fragment | Structure of Fragment | Predicted m/z |

| Molecular Ion [M]+• | [C9H10ClNO2]+• | 199/201 (due to 35Cl/37Cl isotopes) |

| [M - •OCH3]+ | [C8H7ClNO]+ | 168/170 |

| [M - •COOCH3]+ | [C7H7ClN]+ | 140/142 |

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The precise bond lengths and angles within the molecule would be determined, including the C-Cl, C-N, C-C, and C=O bond distances, providing valuable data on the electronic effects of the various substituents on the aromatic ring.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. Based on the analysis of related structures, such as Methyl 2-amino-5-chlorobenzoate, hydrogen bonding is predicted to play a significant role. researchgate.netnih.gov The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic transitions within the molecule and provides information about the presence of chromophores.

For this compound, the benzene (B151609) ring and the carbonyl group of the ester are the primary chromophores. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to exhibit characteristic absorption bands. Benzoic acid and its simple esters typically show a strong absorption band around 230 nm and a weaker band around 270-280 nm. sielc.comnist.gov

| Chromophore | Expected Absorption Range (nm) |

| Benzene Ring | 200-280 |

| Carbonyl Group (C=O) | 270-300 (n-π*) |

| Substituted Benzene Ring | Shifted from parent chromophore due to auxochromes |

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of this compound.

For purity assessment and quantification, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the amino group is protonated and to improve peak shape. nih.govresearchgate.netlcms.cz Detection would likely be performed using a UV detector set at one of the absorption maxima of the compound.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. Given its volatility, this compound can be analyzed directly by GC. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide mass spectral data for each component, allowing for positive identification. chromatographyonline.comresearchgate.netgcms.cz The use of a suitable capillary column, such as one with a polar stationary phase, would be necessary to achieve good separation from any impurities.

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with acid | UV-Vis |

| Gas Chromatography | Polar capillary column (e.g., polyethylene (B3416737) glycol) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Detailed Research Findings:

The separation of aminobenzoic acid isomers and their derivatives is well-documented, providing a strong basis for developing a method for this compound. sielc.comhelixchrom.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The key to a successful separation lies in the optimization of several parameters:

Column Selection: A C18 or C8 column is typically the first choice for the separation of moderately polar compounds like aminobenzoate derivatives. These columns provide excellent hydrophobic interactions, leading to good retention and resolution. For potentially challenging separations of isomers, mixed-mode columns that offer both reversed-phase and ion-exchange properties can be highly effective. helixchrom.com

Mobile Phase Composition: The mobile phase usually consists of a mixture of water (often with a buffer to control pH) and an organic modifier such as acetonitrile or methanol. The pH of the mobile phase is a critical parameter as it affects the ionization state of the amino group on the analyte, which in turn influences its retention time. An acidic pH is often employed to ensure the amino group is protonated, leading to more consistent interactions with the stationary phase.

Detection: Given the aromatic nature of this compound, UV detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) |

| Gradient | Isocratic or Gradient (e.g., 40-60% Acetonitrile over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes (highly dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, which has a polar amino group, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

Detailed Research Findings:

The primary challenge in the GC-MS analysis of compounds containing amino groups is their tendency to exhibit poor peak shape and tailing due to interactions with the stationary phase. Derivatization of the amino group mitigates these issues. Common derivatization strategies for amino groups include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amino group to form stable, volatile amides.

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification. The NIST WebBook provides a mass spectrum for the related compound Methyl 2-amino-5-chlorobenzoate, which can serve as a reference for predicting the fragmentation of derivatized this compound. nist.gov

Below is a hypothetical GC-MS method for the analysis of a derivatized form of this compound.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Detailed Research Findings:

The principles of method development for UPLC are analogous to those for HPLC, but with adaptations to leverage the benefits of the smaller particle technology. For a compound like this compound, transitioning from an HPLC method to a UPLC method would involve:

Column Selection: A UPLC column with a similar stationary phase chemistry (e.g., C18) but with a smaller particle size would be chosen.

System Optimization: UPLC systems operate at higher backpressures, requiring instrumentation capable of handling these conditions. The flow rates are typically lower than in HPLC, and the gradient profiles are much shorter.

Benefits: The primary advantages would be a significant reduction in analysis time, often from over 10 minutes to under 3 minutes, and a decrease in solvent consumption, making it a more environmentally friendly and cost-effective technique. The sharper peaks obtained with UPLC also lead to improved sensitivity and resolution, which is particularly beneficial for impurity profiling.

A prospective UPLC method for this compound would look as follows:

Table 3: Projected UPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV-PDA (Photodiode Array) or Mass Spectrometry |

| Expected Run Time | Approximately 3-5 minutes |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the foundation for a variety of analyses that illuminate the electronic nature of molecules like Methyl 4-amino-2-chloro-5-methylbenzoate.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the energy landscape of the molecule, particularly focusing on the rotation around single bonds, such as the C-O bond of the ester group and the C-N bond of the amino group. This analysis helps to identify the most stable conformer(s) and the energy barriers between different rotational states. While specific data for this molecule is not published, a table of expected bond lengths and angles for a representative optimized structure can be conceptualized based on similar molecules.

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | ~1.74 |

| C-N Bond Length (Å) | ~1.38 |

| C=O Bond Length (Å) | ~1.22 |

| Aromatic C-C Bond Lengths (Å) | ~1.39 - 1.41 |

| C-N-H Bond Angle (°) | ~120 |

| O=C-O Bond Angle (°) | ~125 |

| Note: These are representative values and would be precisely determined in a specific DFT calculation. |

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of observed peaks to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl stretching.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C-N Stretch (Amino) | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| Note: These are general ranges and would be refined by specific DFT calculations. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the amino group, being electron-donating, would significantly influence the energy and localization of the HOMO, while the electron-withdrawing ester and chloro groups would impact the LUMO.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. This analysis is particularly useful for quantifying delocalization effects, such as the interaction between the lone pair of the amino group's nitrogen and the aromatic ring's π-system. It can also reveal hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and empty orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, making them potential sites for interaction with electrophiles. nih.gov Conversely, positive potential might be found near the hydrogen atoms of the amino group.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. It plots the RDG against the electron density, with peaks in the plot indicating different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the amino group and the ester or chloro substituents, as well as other weak interactions that contribute to its conformational stability.

Molecular Dynamics Simulations for Conformational or Solvation Studies

Molecular dynamics (MD) simulations could offer significant insights into the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with surrounding solvent molecules.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule. The rotation around the ester and amine functional groups, as well as the potential for intramolecular hydrogen bonding, could be assessed.

Analyze Solvation Effects: Simulate the behavior of the compound in various solvents (e.g., water, ethanol (B145695), DMSO) to understand how solvent molecules arrange themselves around the solute and to calculate the free energy of solvation. This is crucial for predicting solubility and partitioning behavior.

Investigate Molecular Aggregation: At higher concentrations, MD simulations could predict the tendency of molecules to self-associate or form aggregates, which can influence its physicochemical properties. Research on similar compounds like o-aminobenzoic acid has utilized MD simulations to study pre-nucleation behavior and molecular aggregation in solution. chemrxiv.orgchemrxiv.org

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water

| Simulation Parameter | Hypothetical Value | Potential Interpretation |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions. |

| Average Number of Hydrogen Bonds (to water) | 3.5 | Indicates strong interaction with the aqueous environment. |

| Radial Distribution Function (N-H···O-water) Peak | 1.8 Å | Suggests the typical distance for hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Provides a measure of the molecule's exposure to the solvent. |

This table presents illustrative data that could be obtained from an MD simulation. Actual values would require a dedicated computational study.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can estimate various physicochemical and biological characteristics without the need for extensive laboratory experiments.

For this compound, QSPR models could be developed or applied to predict:

Physicochemical Properties: Such as boiling point, vapor pressure, and solubility.

Biological Activity: General QSAR models for aromatic amines have been developed to predict properties like mutagenicity and carcinogenicity. nih.govacs.orgoup.comresearchgate.net These models often use quantum chemical descriptors to quantify the electronic and steric features of the molecules.

Environmental Fate: Predicting properties like soil sorption and biodegradability.

The development of a specific QSPR model for a class of compounds including this compound would involve calculating a wide range of molecular descriptors.

Table 2: Examples of Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule. |

This table lists common descriptors used in QSPR studies. The actual values would need to be calculated using specialized software.

Molecular Docking and Interaction Profiling with Theoretical Macromolecular Structures

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

While there are no specific molecular docking studies published for this compound, this methodology could be hypothetically applied to explore its potential biological activity. For instance, studies on other aminobenzoic acid analogs have used molecular docking to investigate their potential as inhibitors of enzymes like acetylcholinesterase. nih.gov Similarly, docking studies have been performed on aminobenzoate compounds to assess their potential as antiviral agents. researchgate.net

A hypothetical molecular docking study of this compound against a theoretical protein target would involve:

Preparation of the Ligand and Receptor: Generating the 3D structure of this compound and obtaining the crystal structure of the target protein.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: Calculating the binding affinity for each pose to identify the most likely binding mode and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Table 3: Hypothetical Molecular Docking Results of this compound with a Theoretical Protein Target

| Parameter | Hypothetical Result | Potential Significance |

| Binding Affinity (kcal/mol) | -7.5 | A lower binding energy suggests a more stable protein-ligand complex. |

| Interacting Amino Acid Residues | Tyr123, Phe234, Ser98 | Identifies the key residues in the protein's active site involved in binding. |

| Type of Interactions | Hydrogen bond with Ser98, Pi-pi stacking with Tyr123 | Elucidates the nature of the chemical interactions stabilizing the complex. |

| RMSD from a known inhibitor (Å) | 1.5 | A low root-mean-square deviation could suggest a similar binding mode to a known active compound. |

This table provides an example of the kind of data generated from a molecular docking study. The results are purely illustrative and depend on the specific protein target selected.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. For a molecule like Methyl 4-amino-2-chloro-5-methylbenzoate, which is a highly substituted benzene (B151609) derivative, traditional syntheses can be lengthy and may involve harsh reagents. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

Current synthetic routes often rely on multi-step processes involving nitration, reduction, chlorination, and esterification of a toluene (B28343) precursor. A key area for development is the use of late-stage C-H functionalization. This approach could drastically reduce the number of synthetic steps by directly introducing the required functional groups onto a simpler aromatic core. For instance, developing catalytic systems for regioselective C-H amination and chlorination would represent a significant leap in efficiency and atom economy.

Another promising direction is the application of biocatalysis. The use of engineered enzymes, such as halogenases and aminotransferases, could offer highly selective and mild reaction conditions, minimizing waste and avoiding the use of toxic heavy metal catalysts.

Table 1: Comparison of a Conventional vs. a Proposed Sustainable Synthetic Approach

| Feature | Conventional Synthesis | Proposed Sustainable Synthesis |

| Starting Material | Substituted Toluene | Toluene or a simpler derivative |

| Key Transformations | Nitration, Reduction, Halogenation, Esterification | Catalytic C-H Amination, C-H Chlorination |

| Number of Steps | Multiple (4+) | Fewer (1-2) |

| Reagents | Strong acids (H₂SO₄/HNO₃), reducing agents, stoichiometric chlorinating agents | Catalytic systems (e.g., Pd, Cu, Fe), enzymes |

| Byproducts | Significant inorganic and organic waste | Reduced waste, higher atom economy |

| Reaction Conditions | Often harsh (high temp., strong acids) | Milder, more selective conditions |

Exploration of Underutilized Reactivity Pathways and Functional Group Transformations

The chemical structure of this compound features several reactive sites: the amino group, the chloro group, the aromatic ring, and the methyl ester. While the reactivity of the amino group (e.g., in diazotization reactions) is well-established, its potential in modern synthetic chemistry is not fully exploited.

Future research could explore its role as a directing group in ortho C-H functionalization, enabling the introduction of new substituents adjacent to the amino function. Furthermore, the nucleophilic character of the amino group could be utilized in transition-metal-catalyzed cross-coupling reactions to form C-N bonds with various partners.

The chloro substituent, typically a site for nucleophilic aromatic substitution, is also a prime handle for cross-coupling reactions. Exploring its reactivity in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could unlock a vast chemical space for creating novel derivatives. A systematic study of the competitive reactivity between the amino and chloro groups under different catalytic conditions is warranted.

Table 2: Potential Functional Group Transformations for Exploration

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Amino Group | Directed C-H Functionalization | Pd(OAc)₂, Ru(II) complexes | Introduction of new C-C or C-X bonds ortho to the NH₂ group |

| Chloro Group | Suzuki Coupling | Pd catalyst, boronic acids | Aryl or alkyl substitution at the C2 position |

| Chloro Group | Buchwald-Hartwig Amination | Pd or Cu catalyst, amines | Introduction of a secondary or tertiary amine at the C2 position |

| Aromatic Ring | Photoredox Catalysis | Eosin Y, Ru(bpy)₃²⁺ | Radical additions or C-H functionalizations |

| Methyl Ester | Amidation | Amines, coupling agents | Conversion to various amide derivatives |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of aromatic amines and their derivatives often involves highly exothermic reactions or the use of hazardous reagents and intermediates, such as diazonium salts. Flow chemistry offers a superior platform for performing such reactions safely and efficiently. acs.orgresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent control over reaction temperature and rapid mixing, which can suppress side reactions and improve yields. acs.orgresearchgate.net

Future work should focus on translating the key synthetic steps for this compound into a continuous flow process. For example, a flow diazotization of the amino group followed by an immediate in-line reaction (e.g., Sandmeyer reaction) would minimize the accumulation of the potentially explosive diazonium intermediate.

Furthermore, integrating flow reactors with automated synthesis platforms and real-time analytics (e.g., IR, HPLC) can enable rapid reaction optimization through machine learning algorithms. nih.gov This approach would accelerate the discovery of optimal conditions and facilitate the on-demand synthesis of derivatives for screening purposes. nih.gov

Table 3: Batch vs. Flow Chemistry for Diazotization of this compound

| Parameter | Batch Processing | Flow Processing |

| Safety | Risk of diazonium salt accumulation, thermal runaway | Minimized accumulation of hazardous intermediates, superior heat transfer |

| Scalability | Difficult and often requires re-optimization | Scalable by running the system for longer times ("scaling out") |

| Control | Limited control over temperature and mixing | Precise control over temperature, residence time, and stoichiometry |

| Yield & Purity | Often lower due to side reactions | Typically higher yield and purity due to better control |

| Integration | Difficult to integrate with real-time analytics | Easily integrated with online monitoring and automated optimization |

Advanced Materials Science Applications as a Monomer or Linker

The multifunctional nature of this compound makes it an excellent candidate for applications in materials science. Its structure contains functionalities that can be used for polymerization or for building larger, well-defined architectures.

As a monomer , it can be used in step-growth polymerization. The amino group can react with acyl chlorides or carboxylic acids to form polyamides, while the chloro group could potentially be used in polyether synthesis via nucleophilic substitution. The methyl ester can be hydrolyzed to a carboxylic acid, providing another handle for polyester (B1180765) or polyamide formation. The substituents on the ring (chloro and methyl) would impart specific properties to the resulting polymer, such as thermal stability, solubility, and flame retardancy.

As a linker molecule, it is a promising building block for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). After hydrolysis of the ester to a carboxylic acid, the molecule possesses both a carboxylate and an amino group, which can coordinate to metal ions or be used to form covalent bonds (e.g., imine or amide linkages) in a framework structure. The specific geometry and electronic properties of this linker could be used to tune the pore environment and functionality of the resulting framework for applications in gas storage, separations, or catalysis.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-2-chloro-5-methylbenzoate?

The synthesis typically involves coupling reactions and catalytic hydrogenation. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid can be coupled with glycine benzyl ester, followed by hydrogenation to remove protecting groups and yield the final product . Alternative routes may utilize esterification of the parent benzoic acid with methanol under acidic conditions, ensuring proper substitution of the amino, chloro, and methyl groups at positions 4, 2, and 5, respectively. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography for resolving crystal structure and verifying stereochemistry, as demonstrated for structurally related benzoate derivatives .

- Mass spectrometry (ESI or EI) to validate molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Solubility in common organic solvents (e.g., DMSO, ethanol) should be tested empirically, as amino and ester groups may influence polarity. For aqueous solutions, use buffered systems (pH 6–7) to avoid hydrolysis of the ester moiety . Always wear nitrile gloves and lab coats during handling to minimize skin contact .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Yield optimization requires systematic variation of:

- Catalysts : Use palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, ensuring inert atmospheres to prevent side reactions .

- Temperature : Elevated temperatures (80–100°C) may accelerate coupling reactions but must be balanced against thermal degradation risks.